DAT Blocker and SERT Substrate Profile
Pentylone is differentiated from methylone by its mechanism at monoamine transporters. In rat brain synaptosomes, pentylone acts as a potent dopamine transporter (DAT) blocker (IC50 = 0.99 µM) but is a substrate for the serotonin transporter (SERT), evoking [3H]5-HT release (EC50 = 1.2 µM) [1]. This contrasts with methylone, which acts as a non-selective substrate at both DAT and SERT [1]. Pentylone is therefore more DAT-selective, a 'hybrid' profile that predicts greater abuse liability [1].
| Evidence Dimension | Mechanism of Action at DAT and SERT |
|---|---|
| Target Compound Data | DAT Blocker (IC50 = 0.99 µM); SERT Substrate (EC50 = 1.2 µM for 5-HT release) |
| Comparator Or Baseline | Methylone: Non-selective substrate at DAT and SERT |
| Quantified Difference | Qualitative mechanistic difference: blocker vs. substrate at DAT |
| Conditions | In vitro uptake and release assays in rat brain synaptosomes and cells expressing human DAT and SERT [1] |
Why This Matters
Procurement of pentylone hydrochloride is essential for experiments requiring a DAT blocker with SERT substrate activity, a profile distinct from non-selective substrates like methylone.
- [1] Saha, K., et al. (2019). The synthetic cathinones, butylone and pentylone, are stimulants that act as dopamine transporter blockers but 5-HT transporter substrates. Psychopharmacology, 236, 953–962. View Source
